氢铁钠 DTPA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

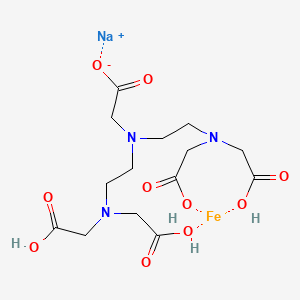

Sodium hydrogen ferric DTPA is a complex molecule with the molecular formula C14H19FeN3NaO10 . It is a synthetic polyamino carboxylic acid that can sequester metal ions and form highly stable DTPA-metal ion complexes .

Synthesis Analysis

The synthesis of Sodium hydrogen ferric DTPA involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ferric chloride . The reaction produces a complex molecule that has a high affinity for iron ions .Chemical Reactions Analysis

Sodium hydrogen ferric DTPA works by tightly binding to radioactive plutonium, americium, and curium . These radioactive materials, bound to DTPA, are then passed from the body in the urine .Physical And Chemical Properties Analysis

Sodium hydrogen ferric DTPA has a molecular weight of 468.15000 . It has a boiling point of 721.1ºC at 760mmHg . The density of Sodium hydrogen ferric DTPA is 1.607 at 20℃ .科学研究应用

1. 土壤中微量元素的提取和分析

氢铁钠 DTPA 在土壤科学中发挥作用,特别是在提取与土壤有机质相关的微量元素方面。舒曼(1983 年)研究了次氯酸钠法从土壤中提取锰、铜、铁和锌等微量元素,利用次氯酸钠与 DTPA(二乙烯三胺五乙酸)结合使用。研究发现,在提取过程中添加 DTPA 明显增加了可提取金属的量,表明 DTPA 在土壤提取方法中的有效性 (Shuman, 1983)。

2. 氧化吸收过程中的螯合物降解

螯合物(如 DTPA)在氧化吸收过程中的降解,特别是在硫化氢去除方面,是一个应用领域。德什穆克、舍特和帕瓦尔(2013 年)研究了在特定条件下螯合物(如 DTPA)的降解,发现涉及铁螯合物溶液(包括 DTPA)的工艺适用于去除低浓度至高浓度的硫化氢。这项研究突出了 DTPA 在环境应用和废物处理过程中的潜力 (Deshmukh, Shete, & Pawar, 2013)。

3. 提高农业应用中的铁利用率

在农业中,this compound 用于提高植物对铁的利用率。李等人(2011 年)重点研究了通过 Fe-DTPA 处理恢复缺铁番茄品种的营养障碍。研究表明,Fe-DTPA 在各种 pH 值下稳定,并且可以在短时间内有效恢复番茄幼苗中的铁含量,表明其在解决植物缺铁方面很有用 (Lee et al., 2011)。

4. 在储能材料中的应用

This compound 还在储能材料领域得到应用。赵等人(2020 年)证明了使用二乙烯三胺五乙酸盐(DTPA-5Na)来提高钠离子电池的性能。研究表明,向缺钠正极材料中添加 DTPA-5Na 显着增加了充电容量,表明 DTPA 衍生物在改善储能技术方面有新的应用 (Jo et al., 2020)。

作用机制

安全和危害

生化分析

Biochemical Properties

Sodium hydrogen ferric DTPA plays a crucial role in biochemical reactions by chelating metal ions, thereby preventing metal-catalyzed oxidative damage. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to iron ions, forming a stable complex that can be utilized in various biochemical assays and treatments. The nature of these interactions is primarily based on the strong affinity of DTPA for metal ions, which allows it to sequester metals and prevent their participation in harmful reactions .

Cellular Effects

Sodium hydrogen ferric DTPA influences various cellular processes by modulating the availability of metal ions. It affects cell signaling pathways, gene expression, and cellular metabolism. By chelating iron, it can reduce the availability of free iron, which is essential for the proliferation of certain cell types. This reduction in free iron can lead to decreased cellular metabolism and altered gene expression, impacting cell function .

Molecular Mechanism

The molecular mechanism of sodium hydrogen ferric DTPA involves its ability to form stable complexes with metal ions. This chelation process inhibits the catalytic activity of metal-dependent enzymes and prevents metal-induced oxidative stress. Sodium hydrogen ferric DTPA binds to iron ions through its carboxylate and amine groups, forming a hexadentate complex that is highly stable. This binding interaction can inhibit enzymes that require metal ions as cofactors, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium hydrogen ferric DTPA can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish over extended periods. Long-term studies have shown that sodium hydrogen ferric DTPA can maintain its chelating activity for several weeks, but gradual degradation can lead to reduced effectiveness. This degradation can impact cellular functions, as the availability of free metal ions may increase over time .

Dosage Effects in Animal Models

The effects of sodium hydrogen ferric DTPA vary with different dosages in animal models. At low doses, it effectively chelates metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis. Studies have shown that there is a threshold dose beyond which the toxic effects outweigh the benefits, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Sodium hydrogen ferric DTPA is involved in various metabolic pathways, primarily through its interaction with metal ions. It can influence metabolic flux by altering the availability of metal cofactors required for enzymatic reactions. For example, by chelating iron, it can affect the activity of iron-dependent enzymes involved in cellular respiration and DNA synthesis. This modulation of metabolic pathways can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, sodium hydrogen ferric DTPA is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments where it exerts its chelating activity. The distribution of sodium hydrogen ferric DTPA is influenced by its affinity for metal ions and the presence of specific transporters that recognize the chelated complex .

Subcellular Localization

The subcellular localization of sodium hydrogen ferric DTPA is critical for its activity and function. It can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can chelate iron and prevent oxidative damage. The precise localization within subcellular compartments ensures that sodium hydrogen ferric DTPA exerts its effects in a targeted manner, enhancing its efficacy in biochemical applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium hydrogen ferric dtpa involves the reaction of ferric chloride with diethylenetriaminepentaacetic acid (dtpa) in the presence of sodium hydroxide.", "Starting Materials": [ "Ferric chloride", "Diethylenetriaminepentaacetic acid (dtpa)", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1 mole of ferric chloride in water", "Add 1 mole of diethylenetriaminepentaacetic acid (dtpa) to the solution", "Add 2 moles of sodium hydroxide to the solution", "Heat the solution to 80-90°C for 2-3 hours", "Cool the solution and adjust the pH to 7-8 with hydrochloric acid", "Filter the solution to obtain Sodium hydrogen ferric dtpa as a solid" ] } | |

| 12389-75-2 | |

分子式 |

C14H19FeN3NaO10+3 |

分子量 |

468.15 g/mol |

IUPAC 名称 |

sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(6+) |

InChI |

InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+6;+1/p-4 |

InChI 键 |

UDEONADEAJJCCV-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-].[Na+].[Fe] |

规范 SMILES |

[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+6] |

| 12389-75-2 | |

物理描述 |

Dry Powder, Liquid; Dry Powder; Other Solid; NKRA; Pellets or Large Crystals |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)

![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)